molecular formula C8H14Cl2N2 B2479565 2-Pyridin-4-ylpropan-1-amine;dihydrochloride CAS No. 2416230-49-2

2-Pyridin-4-ylpropan-1-amine;dihydrochloride

Cat. No. B2479565
CAS RN: 2416230-49-2
M. Wt: 209.11
InChI Key: PFSHXDJWAVNKNO-UHFFFAOYSA-N
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Description

2-Pyridin-4-ylpropan-1-amine;dihydrochloride is a chemical compound with the empirical formula C8H14Cl2N2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 2-Pyridin-4-ylpropan-1-amine;dihydrochloride can be represented by the SMILES string NC(CC)C1=CC=CC=N1.[H]Cl.[H]Cl . This indicates that the compound contains a pyridine ring attached to a propylamine group, and it is associated with two chloride ions .

Scientific Research Applications

Coordination Chemistry and Complex Formation

A study by Noor (2022) showcases the synthesis and characterization of mono(aminopyridine) Fe(II) complexes, where aminopyridine ligands demonstrate rare η1-coordination through the pyridine nitrogen atom. These complexes, exhibiting significant intermolecular interactions within their crystal networks, illustrate the potential of pyridinyl compounds in designing coordination complexes with unique bonding arrangements and properties (Noor, 2022).

Antimalarial Activity

Rodrigues et al. (2009) synthesized (1H-pyridin-4-ylidene)amines with potential antimalarial activity, highlighting the application of pyridine derivatives in medicinal chemistry. These compounds demonstrated activity against Plasmodium falciparum strains, indicating the significance of pyridinyl compounds in developing new antimalarials (Rodrigues et al., 2009).

Organic Synthesis

The work of Rohokale et al. (2016) presents the synthesis of 2,4,6-triarylpyridines via oxidative photoredox catalysis using Eosin Y. This research demonstrates the role of aminopyridine derivatives in facilitating catalytic reactions that form complex pyridine structures, showcasing the utility of these compounds in organic synthesis (Rohokale et al., 2016).

Antimalarial and Coordination Chemistry

Another application is seen in the synthesis and characterization of a Zn(II) compound with antimalarial activity, using a pyridinyl-amine ligand. This study not only adds to the understanding of metal-ligand coordination chemistry but also explores the therapeutic potential of such complexes (Abu Ali et al., 2016).

Microwave-Assisted Organic Synthesis

Ankati and Biehl (2010) developed a microwave-assisted synthesis method for various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, demonstrating the utility of pyridinyl compounds in facilitating rapid and efficient synthetic pathways for heterocyclic compounds (Ankati & Biehl, 2010).

Safety and Hazards

Specific safety and hazard information for 2-Pyridin-4-ylpropan-1-amine;dihydrochloride is not available in the retrieved information. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product .

properties

IUPAC Name

2-pyridin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(6-9)8-2-4-10-5-3-8;;/h2-5,7H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPNFWGNFITSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=NC=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-4-ylpropan-1-amine;dihydrochloride

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